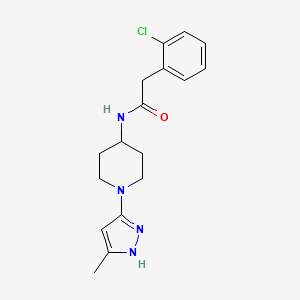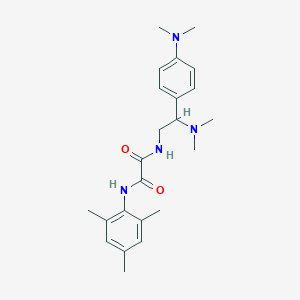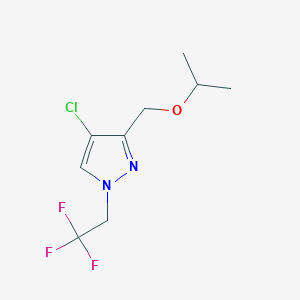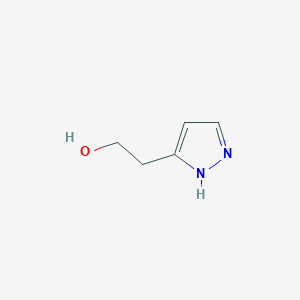
(2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Techniques like thermal analysis and physical property measurement are used .Applications De Recherche Scientifique
Fluorinated Amino Acids Synthesis
Pigza, Quach, and Molinski (2009) describe the stereoselective synthesis of valuable fluorinated amino acids, starting from 4,4,4-trifluoro-3-methylbutanoic acid, which shares structural similarities with (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. This process involves the conversion to a chiral oxazoline, oxidative rearrangement, and hydrogenation, highlighting the compound's utility in creating configurationally pure hydrochloride salts of amino acids (Pigza, Quach, & Molinski, 2009).
Environmental Impact Studies
Research by Ruan et al. (2015) on the environmental behaviors and potential adverse effects of fluorinated substances, including polyfluorinated ether sulfonates, underlines the importance of understanding the environmental impact of fluorinated compounds like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride (Ruan et al., 2015).
Novel Synthetic Approaches
Scherer, Yamanouchi, and Onox (1990) discuss a novel technique for synthesizing perfluorochemicals, which could be applicable to compounds like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride. This method involves liquid-phase photofluorination with elemental fluorine, demonstrating an alternative approach to classical fluorination methods (Scherer, Yamanouchi, & Onox, 1990).
Complex Formation Studies
Castaneda, Denisov, and Schreiber (2001) investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, which could provide insights into the behavior of (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in similar environments (Castaneda, Denisov, & Schreiber, 2001).
Amination Kinetics
Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol, which could be relevant for understanding the reactivity of (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in polymer chemistry (Kawabe & Yanagita, 1971).
Aminating Agents Studies
George and Lappert (1969) demonstrated the effectiveness of aminostannanes as aminating agents via metathetical ligand-exchange reactions. This research could provide a context for the use of fluorinated amines like (2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride in similar reactions (George & Lappert, 1969).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-1,1-difluoro-3-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3(2)4(8)5(6)7;/h3-5H,8H2,1-2H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXRMQFEAIETM-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1-Difluoro-3-methylbutan-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2570571.png)
![tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate](/img/structure/B2570573.png)
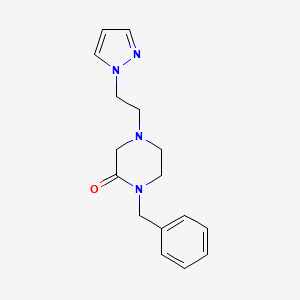
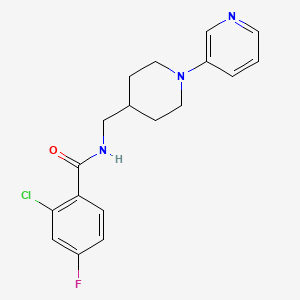
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid](/img/structure/B2570579.png)


